1-phenyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonyl chloride group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
It’s known that many sulfonyl chlorides are used as intermediates in the synthesis of a multitude of physiologically active compounds . These compounds often possess broad spectra of biological activity, including bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .
Mode of Action
It’s known that sulfonyl chlorides can act as electrophiles in chemical reactions, reacting with nucleophiles to form sulfonamides or sulfonic esters . This electrophilic behavior could potentially play a role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with sulfonyl chloride derivatives, it’s likely that multiple pathways could be affected depending on the specific biological context .
Result of Action
Given the wide range of biological activities associated with sulfonyl chloride derivatives, the effects could potentially be diverse and context-dependent .
Action Environment
The action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, like many chemical compounds, can be influenced by various environmental factors . These could include pH, temperature, and the presence of other compounds that could react with the sulfonyl chloride group.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, transferring its sulfonyl chloride group to nucleophilic sites on proteins and enzymes. This modification can alter the activity, stability, and function of the target biomolecules. Enzymes such as sulfatases and proteases are particularly susceptible to modification by this compound, leading to changes in their catalytic activity and substrate specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, the sulfonylation of metabolic enzymes by this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters may mediate the uptake of this compound into cells, where it can accumulate and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically involves treating the pyrazole with chlorosulfonic acid at low temperatures (around -20 to 0°C) in a solvent like chloroform. The reaction is highly exothermic and must be carefully controlled to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniform reaction conditions and high product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with methyl groups at positions 3 and 5 of the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1-phenylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMOXHSEXNGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18336-37-3 | |
Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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